![molecular formula C18H20FN3O3S B057012 Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate CAS No. 113028-17-4](/img/structure/B57012.png)

Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

Descripción general

Descripción

Synthesis Analysis

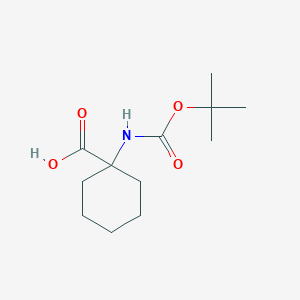

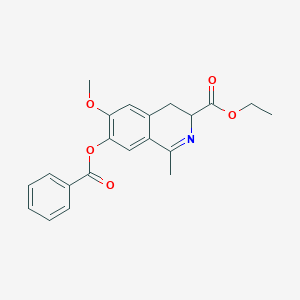

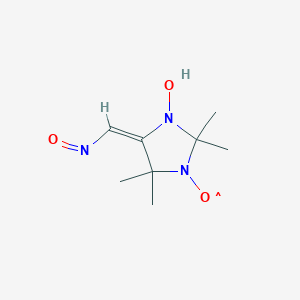

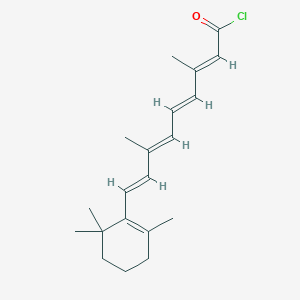

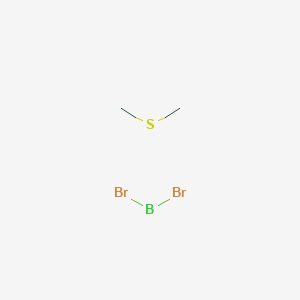

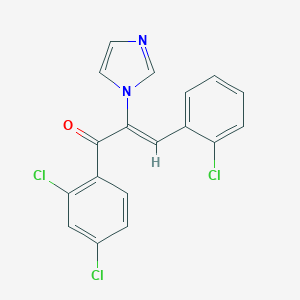

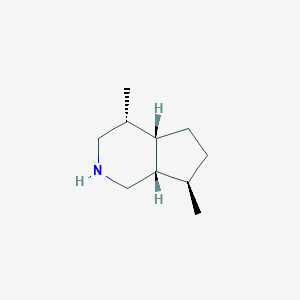

The synthesis of ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate involves several key steps, including chlorination, deacetylation, and intramolecular cyclization reactions. Matsuoka et al. (1997) developed a practical synthesis route for this compound, emphasizing the chlorination of ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate and subsequent steps leading to the formation of the compound (Matsuoka et al., 1997).

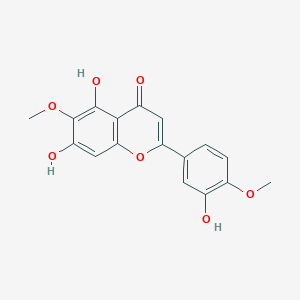

Molecular Structure Analysis

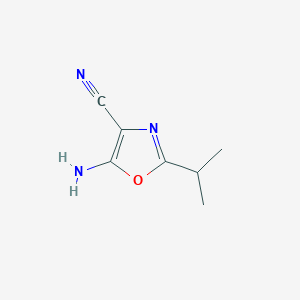

The molecular structure of this compound includes several functional groups that contribute to its chemical behavior and potential biological activity. The presence of a fluoro group and a piperazinyl moiety is critical for its antimicrobial properties. Segawa et al. (1995) performed studies to evaluate the antibacterial activity of similar compounds, shedding light on how structural variations can affect biological activity (Segawa et al., 1995).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that highlight its reactivity and potential for further chemical modifications. For instance, photochemical studies have shown that it can undergo substitution and decarboxylation reactions under certain conditions (Mella, Fasani, & Albini, 2001). These reactions are crucial for understanding the compound's stability and behavior under different environmental conditions.

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and stability, are essential for its formulation and potential application as a pharmaceutical agent. While specific data on these properties are not directly available from the cited research, they can be inferred based on the compound's molecular structure and functional groups.

Chemical Properties Analysis

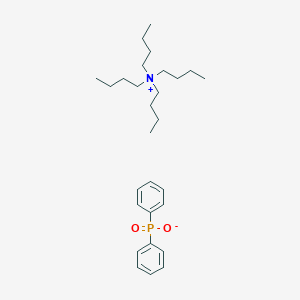

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are determined by the compound's functional groups and molecular structure. Electrochemical studies provide insights into its reduction mechanisms and the role of intramolecular interactions in its chemical behavior (Srinivasu et al., 1999).

Aplicaciones Científicas De Investigación

Antibacterial Activity and Pharmacokinetics

Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, identified in literature as NM441 and its prodrug NM394, is primarily researched for its antibacterial properties. NM394 demonstrates a broad spectrum of activity against Gram-positive, Gram-negative bacteria, and anaerobes. A pivotal study exploring its gallbladder tissue concentrations, biliary excretion, and pharmacokinetics post NM441 administration highlighted its effective biliary excretion and concentration within the gallbladder tissue, suggesting a potential for treating bacterial infections within the biliary system (Tanimura et al., 2012). Furthermore, the in vivo antibacterial activity of NM441 showed potent effects, attributed to its conversion to NM394 post-administration, indicating its superior bioavailability compared to NM394 alone (Ozaki et al., 1997).

Synthesis and Chemical Studies

The synthesis of NM441 and related compounds has been a subject of extensive study, aimed at improving the practicality and efficiency of producing these quinolone derivatives. A notable work detailed a practical synthesis method for NM441, elucidating crucial steps such as chlorination and cyclization that are fundamental in producing the thiazetoquinoline skeleton, a core component of NM441. This synthesis route is significant for the mass production of NM441, offering a scalable and efficient method for its preparation, underscoring its potential for widespread clinical use (Matsuoka et al., 1997).

Chemical and Pharmacological Insights

Further research into the chemical properties and synthesis routes of NM441 and its intermediates has provided deep insights into their chemical behavior, potential for modification, and applications in antibacterial therapy. Studies exploring the synthesis, antimicrobial evaluation, and electrochemical characteristics of these compounds have contributed significantly to understanding their action mechanism, pharmacological benefits, and potential side effects, paving the way for their optimization and application in clinical settings (Srinivasu et al., 1999).

Mecanismo De Acción

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives often interact with their targets by binding to them, which can result in changes in the function of the target . This can lead to a variety of downstream effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.

Pharmacokinetics

It is known that the compound has a molecular weight of 34938 , which could influence its bioavailability

Result of Action

It is known that indole derivatives can have a variety of effects, depending on their specific targets and the nature of their interactions .

Action Environment

It is known that the compound has a melting point of 215-218 °c (decomposition) and a boiling point of 5770±500 °C (predicted) , which could influence its stability under certain environmental conditions.

Propiedades

IUPAC Name |

ethyl 6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3S/c1-3-25-18(24)15-16(23)11-8-12(19)14(21-6-4-20-5-7-21)9-13(11)22-10(2)26-17(15)22/h8-10,20H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZXETKTFKCCPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N(C(S2)C)C3=CC(=C(C=C3C1=O)F)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201115503 | |

| Record name | Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113028-17-4 | |

| Record name | Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113028-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

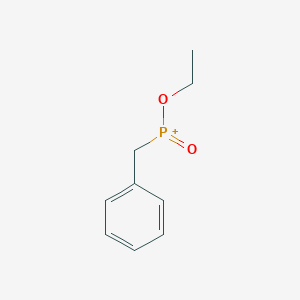

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)

![3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione](/img/structure/B56939.png)

![Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate](/img/structure/B56954.png)